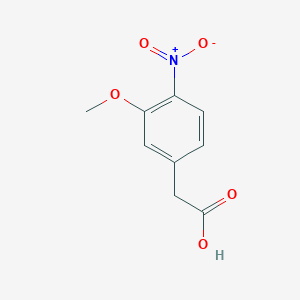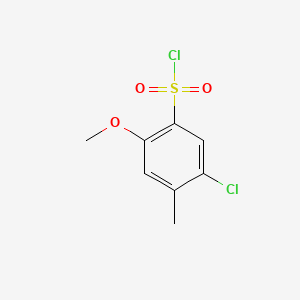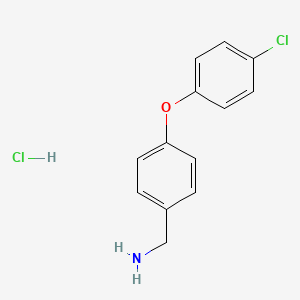
Potassium tetranitroplatinate(II)
説明
Potassium tetranitroplatinate(II) is a chemical compound with the formula K₂Pt(NO₂)₄. It is a platinum-based compound known for its distinctive yellow color and is primarily used in various chemical and industrial applications. The compound is characterized by its high molecular weight of 457.30 g/mol and is often utilized in research and development due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Potassium tetranitroplatinate(II) can be synthesized through the reaction of potassium nitrite with platinum(II) chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 4 \text{KNO}_2 \rightarrow \text{K}_2\text{Pt(NO}_2\text{)}_4 + 2 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of potassium tetranitroplatinate(II) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and pH to achieve high purity and yield .
化学反応の分析
Types of Reactions: Potassium tetranitroplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Ligand substitution reactions can occur, where the nitro groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve reagents like ammonia or phosphines under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
科学的研究の応用
Potassium tetranitroplatinate(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other platinum compounds and catalysts.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the manufacturing of advanced materials and in various catalytic processes
作用機序
The mechanism of action of potassium tetranitroplatinate(II) involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, influencing biological pathways and chemical reactions. The compound’s effects are mediated by its ability to alter the electronic structure of the platinum center, thereby affecting its reactivity and interaction with other molecules .
類似化合物との比較
Potassium tetrachloroplatinate(II): K₂PtCl₄
Potassium tetracyanoplatinate(II): K₂Pt(CN)₄
Potassium hexachloroplatinate(IV): K₂PtCl₆
Comparison: Potassium tetranitroplatinate(II) is unique due to its nitro ligands, which impart distinct electronic and steric properties compared to other platinum compounds. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications where other platinum compounds may not be as effective .
特性
IUPAC Name |
dipotassium;platinum;tetranitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJMIBMVYZABW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pt-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium tetranitroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13815-39-9 | |
| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the structural characteristics of Potassium tetranitroplatinate(II)?
A1: Potassium tetranitroplatinate(II) is a square planar complex with the molecular formula K₂[Pt(NO₂)₄]. Its molecular weight is 459.32 g/mol. The central platinum(II) ion is coordinated to four nitro ligands (NO₂) in a square planar geometry. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like infrared and UV-Vis spectroscopy would reveal characteristic absorption bands related to the Pt-N bonds and ligand vibrations. [, ]
Q2: How does Potassium tetranitroplatinate(II) interact with biological systems?
A2: One study explored using Potassium tetranitroplatinate(II) as a heavy-atom compound to derivatize Kunjin virus (KUNV) for cryo-electron microscopy studies. [] The compound likely binds to specific sites on the viral proteins, potentially E and prM, though further high-resolution studies are needed to confirm this. This interaction highlights its potential as a labeling agent in structural biology research.
Q3: Are there any known catalytic applications of Potassium tetranitroplatinate(II)?
A3: While the provided abstracts don't directly address catalytic applications, it's worth noting that platinum complexes, in general, are well-known for their catalytic properties. Future research could explore the potential of Potassium tetranitroplatinate(II) as a catalyst in organic reactions, drawing parallels with the known reactivity of similar platinum complexes.
Q4: How has Potassium tetranitroplatinate(II) contributed to the field of structural biology?
A5: The use of Potassium tetranitroplatinate(II) as a heavy-atom label for probing the structure of KUNV showcases its relevance in structural biology. [] By binding to specific sites on the virus, it could potentially facilitate the determination of high-resolution structures, offering insights into viral assembly, maturation, and interactions with other molecules.
Q5: What other research avenues exist for Potassium tetranitroplatinate(II)?
A6: Beyond structural biology, Potassium tetranitroplatinate(II) could be explored for its potential in materials science. [] Its unique electronic properties, arising from the square planar Pt(II) center, might make it suitable for applications in molecular electronics or as a precursor for synthesizing novel platinum-containing materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


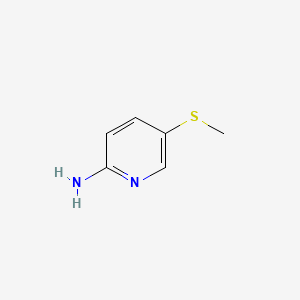
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

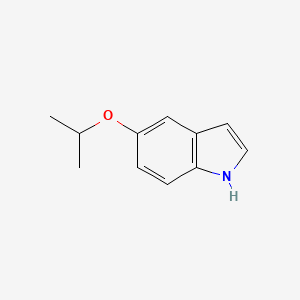
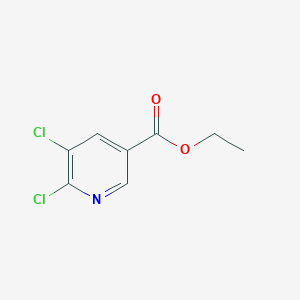
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)


